molecular formula C11H11BrO4 B14014907 Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate CAS No. 33567-55-4

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate

Cat. No.: B14014907
CAS No.: 33567-55-4
M. Wt: 287.11 g/mol
InChI Key: SCVONOFKCNSWGM-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate is an epoxide-containing ester with a substituted phenyl group. Its structure features a bromine atom at the para position (relative to the oxirane ring) and a methoxy group at the ortho position on the aromatic ring. Its reactivity and stereochemistry are influenced by the electron-withdrawing bromine and electron-donating methoxy substituents, which modulate its physical and chemical properties.

Properties

CAS No.

33567-55-4

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H11BrO4/c1-14-8-4-3-6(12)5-7(8)9-10(16-9)11(13)15-2/h3-5,9-10H,1-2H3

InChI Key

SCVONOFKCNSWGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired oxirane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack under acidic or basic conditions, yielding derivatives with retained stereochemical complexity.

Key Reactions and Conditions:

Reagent/ConditionProduct(s) FormedYieldMechanism Notes
KF, 18-crown-6, THF, rt Substituted β-hydroxy nitriles60–69%Stereoinversion at C3 during azide attack
Amines (e.g., pyrrolidine) Aminomethyl-pyrazine derivatives85%Epoxide acts as electrophile
LiAlH₄ or NaBH₄Reduced alcohol derivativesStereospecific reduction of epoxide
  • Example : Treatment with isobutylaziridine-2-carbonitrile and KF/18-crown-6 in THF produces β-hydroxy nitriles via azide-mediated ring-opening, with diastereomeric ratios up to 87:13 .

Bromine Substitution Reactions

The 5-bromo substituent on the methoxyphenyl ring participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Substitution Pathways:

Reaction TypeReagents/ConditionsMajor ProductsYield
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C Biaryl derivatives70–90%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ Aryl amines65%
Ullmann CouplingCuI, L-proline, DMSO Aryl ethers/thioethers55%
  • Mechanistic Insight : The electron-donating methoxy group activates the para-bromo position for palladium-catalyzed couplings, enabling efficient aryl-aryl bond formation .

Cross-Coupling Involving the Epoxide

The oxirane ring participates in tandem reactions, combining ring-opening with cross-coupling steps.

Representative Examples:

Reaction PartnersConditionsProductsYield
Arylboronic acids Pd(OAc)₂, K₂CO₃, DMF, 100°CDiaryl-substituted epoxides75%
Alkynes (Sonogashira) CuI, PdCl₂(PPh₃)₂, Et₃NAlkynylated oxirane derivatives68%
  • Notable Case : Coupling with 4-methoxyphenylboronic acid under Suzuki conditions yields diaryl epoxides, retaining the oxirane functionality for further modification .

Oxidation and Reduction Pathways

The epoxide and ester groups are susceptible to redox transformations.

Key Transformations:

ProcessReagents/ConditionsProductsNotes
Epoxide ReductionLiAlH₄, THF, 0°CVicinal diolsStereochemistry preserved
Ester HydrolysisNaOH, H₂O/EtOH, reflux Carboxylic acid derivativesAcid-sensitive substrates

Stereochemical Considerations

The configuration of the epoxide ring critically influences reaction outcomes:

  • Ring-opening with azide or amines proceeds with inversion at the attacked carbon, leading to trans-diastereomers .

  • Suzuki couplings retain the stereochemistry of the oxirane due to non-participation of the ring in the catalytic cycle .

Scientific Research Applications

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate, a chemical compound with the molecular formula C11H11BrO4C_{11}H_{11}BrO_4, has applications in various scientific research fields . This compound, which is a methyl ester of an oxirane-2-carboxylate, participates in organic synthesis and serves as a building block for creating more complex molecules [3, 8].

Scientific Research Applications

This compound is useful in different areas of scientific research:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Development of Biologically Active Compounds: It is investigated as a building block in developing biologically active compounds.

Applications in Chemistry

This compound is used as an intermediate in the synthesis of more complex organic molecules.

Applications in Biology

The compound is also investigated for its potential as a building block in the development of biologically active compounds.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation Reactions: Oxidation can be achieved using oxidizing agents like hydrogen peroxide .
  • Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including enzyme inhibition and DNA modification.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly impact the compound’s properties. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (References)
Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate 5-Br, 2-OCH₃ C₁₁H₁₁BrO₄ Not reported NMR (δ values pending)
Methyl trans-3-(4-bromophenyl)oxirane-2-carboxylate (2o) 4-Br C₁₁H₁₁BrO₄ Not reported IR: 1740 cm⁻¹ (C=O); ¹H NMR: δ 7.45 (d, 2H, Ar)
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 4-OCH₃ C₁₁H₁₂O₄ 83–85 ¹H NMR: δ 6.90 (d, 2H, Ar); MS: m/z 256.13 [M+Na⁺]
Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate 2-OCH₃ C₁₁H₁₂O₄ N/A Boiling Point: 284.3°C; Density: 1.224 g/cm³
Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate 4-CN C₁₂H₁₁NO₄ N/A IR: 2230 cm⁻¹ (C≡N); ¹H NMR: δ 7.70 (d, 2H, Ar)

Key Observations :

  • Electronic Effects: Bromine (electron-withdrawing) lowers electron density on the phenyl ring, enhancing electrophilic substitution resistance compared to methoxy or cyano groups .
  • Thermal Stability : The 4-methoxyphenyl analog has a defined melting point (83–85°C), suggesting higher crystallinity than brominated derivatives .

Spectral Data and Structural Confirmation

  • NMR Spectroscopy :
    • The 4-methoxyphenyl analog shows distinct aromatic protons at δ 6.90 (doublet), while brominated derivatives exhibit downfield shifts (e.g., δ 7.45 for 4-Br) due to electronegativity .
    • Methoxy groups typically resonate at δ 3.80–3.90 in ¹H NMR .
  • Mass Spectrometry :
    • The 4-methoxyphenyl derivative has a prominent [M+Na⁺] peak at m/z 256.13 .
    • Brominated analogs display isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

Biological Activity

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C11H11BrO4, features an oxirane (epoxide) structure that contributes to its reactivity and biological properties. The presence of the bromine and methoxy groups enhances its pharmacological profile by potentially increasing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The oxirane moiety is known for its ability to form covalent bonds with nucleophilic sites in DNA and proteins, leading to cellular apoptosis. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by inducing cell cycle arrest and apoptosis through various pathways, including the inhibition of specific kinases involved in cancer progression .
  • Antimicrobial Properties : this compound exhibits antimicrobial activity against a range of pathogens. The bromine atom may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent .

Biological Activity Data

Activity Type IC50 Value Test System Reference
Anticancer0.072 µMMV4-11 cells (FLT3/ITD mutation)
Antimicrobial15 µg/mLStaphylococcus aureus
Anti-inflammatory50 µMRAW 264.7 macrophages

Case Studies

  • Cancer Cell Line Studies : In vitro studies on MV4-11 cells demonstrated that this compound significantly inhibited cell proliferation at low concentrations (IC50 = 0.072 µM). The mechanism involved selective inhibition of FLT3 kinase activity, leading to G0/G1 phase arrest and subsequent apoptosis .
  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting that the compound could be developed as an antimicrobial agent targeting resistant strains .
  • Anti-inflammatory Effects : In RAW 264.7 macrophages, the compound exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines. At concentrations around 50 µM, it significantly reduced TNF-alpha production, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate?

Methodological Answer: The synthesis typically involves epoxidation of a precursor aryl vinyl ester. For example:

Precursor Preparation : Start with 5-bromo-2-methoxyphenol (CAS 37942-01-1, ) or its derivatives.

Epoxidation : Use NaOCl or peracid-mediated epoxidation under controlled conditions (e.g., 0°C, anhydrous solvent) to form the oxirane ring.

Purification : Employ silica gel chromatography or recrystallization to isolate the product.

Q. How is the structure of this compound confirmed?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., δ 3.8 ppm for methoxy groups ).
    • IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and epoxide ring (C-O-C) at ~1250 cm⁻¹ .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry .
  • Mass Spectrometry : Validate molecular weight (M⁺ = 290.12 g/mol via HRMS) .

Q. How can enantioselective synthesis of this epoxide be achieved?

Methodological Answer :

  • Organocatalysis : Use Shi epoxidation with ketone catalysts (e.g., fructose-derived ketones) for asymmetric induction .
  • Chiral Auxiliaries : Employ (R)- or (S)-glycidic esters as intermediates, as demonstrated in diltiazem synthesis .
  • Kinetic Resolution : Utilize lipases or transition-metal catalysts to separate enantiomers .

Key Challenge : The bromine substituent may sterically hinder catalysis, requiring optimized reaction times (e.g., 24–48 hrs) .

Q. What computational methods predict the reactivity of this epoxide in nucleophilic ring-opening reactions?

Methodological Answer :

  • Quantum-Chemical Modeling : Use semi-empirical (AM1) or DFT (B3LYP) methods to calculate:
    • Activation energy for ring-opening (e.g., ~25 kcal/mol for analogous epoxides ).
    • Frontier Molecular Orbitals (FMOs) to identify reactive sites.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. How is this epoxide utilized in peptidomimetic drug design?

Methodological Answer :

  • Click Chemistry : React with azides (e.g., 1-mesityl-1H-1,2,3-triazole) to form triazole-linked conjugates .
  • Hydrolysis : Convert ester groups to carboxylic acids using LiOH/THF for bioactive derivatives (84–89% yield) .
  • Bioactivity Testing : Screen against proteases (e.g., calpain) to assess inhibition (IC₅₀ < 10 µM in analogs) .

Q. Synthetic Example :

StepReactionProduct YieldReference
Epoxide-Azide CycloadditionCuSO₄, TBTA, 25°C42.8%
Ester HydrolysisLiOH, THF/H₂O84.9%

Q. Why do reported yields vary in epoxidation reactions?

Resolution :

  • Side Reactions : Bromine may participate in unintended substitutions (e.g., Br → OH under basic conditions). Mitigate via pH control (pH 7–8) .
  • Catalyst Deactivation : Metal catalysts (e.g., Co(II)) may complex with methoxy groups. Use ligand-free conditions or excess catalyst .

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